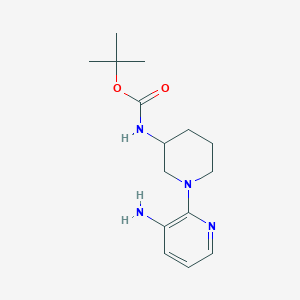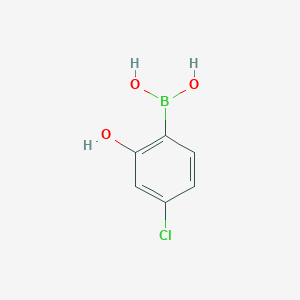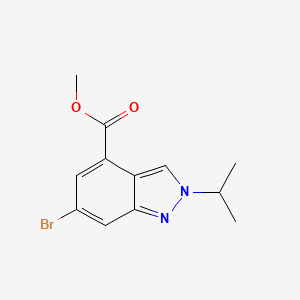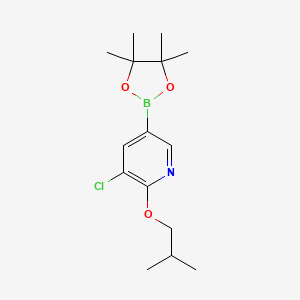
3-Chloro-2-isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
概要
説明
The compound is a pyridine derivative with a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and an isobutoxy group attached to it . Pyridine derivatives are often used in the synthesis of various pharmaceuticals and agrochemicals . The boronic ester group is commonly used in Suzuki-Miyaura coupling reactions .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using methods like X-ray crystallography . Density Functional Theory (DFT) calculations are also often used to study the electronic structure of such compounds .Chemical Reactions Analysis
The boronic ester group in the compound can participate in various chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure and the properties of similar compounds. For example, similar compounds have been found to have a high boiling point and are typically stored at room temperature .科学的研究の応用
-
- Application : This compound is used in the synthesis of various organic compounds .
- Method of Application : The specific methods of application can vary widely depending on the specific synthesis being performed. Typically, this compound would be used in a reaction with other organic compounds under specific conditions of temperature, pressure, and pH .
- Results or Outcomes : The outcomes of these reactions would be the formation of new organic compounds. The specific compounds formed would depend on the other reactants used and the conditions of the reaction .
-
- Application : Compounds similar to “3-Chloro-2-isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine”, such as “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, have been used in the synthesis of intermediates for generating conjugated copolymers .
- Method of Application : These compounds are typically used in reactions with other compounds to form the desired polymers. The specific methods of application can vary widely depending on the specific synthesis being performed .
- Results or Outcomes : The outcomes of these reactions would be the formation of new polymers. The specific polymers formed would depend on the other reactants used and the conditions of the reaction .
-
- Application : Compounds similar to “3-Chloro-2-isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine”, such as “2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, have been used in the study of the synthesis, optical, and electrochemical properties of novel copolymers .
- Method of Application : These compounds are typically used in reactions with other compounds to form the desired copolymers. The specific methods of application can vary widely depending on the specific synthesis being performed .
- Results or Outcomes : The outcomes of these reactions would be the formation of new copolymers. The specific copolymers formed would depend on the other reactants used and the conditions of the reaction .
Safety And Hazards
将来の方向性
The future directions for this compound would likely involve its use in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The ability to form carbon-carbon bonds via the Suzuki-Miyaura reaction makes it a valuable tool in the synthesis of complex organic molecules .
特性
IUPAC Name |
3-chloro-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BClNO3/c1-10(2)9-19-13-12(17)7-11(8-18-13)16-20-14(3,4)15(5,6)21-16/h7-8,10H,9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMZEIUPBZTPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



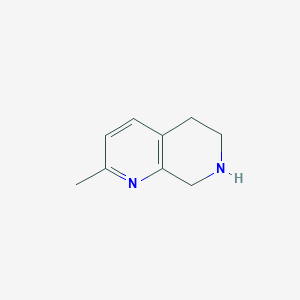
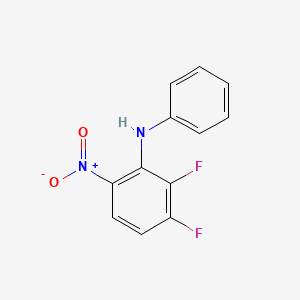
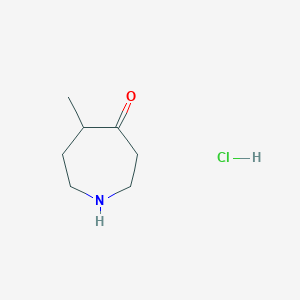
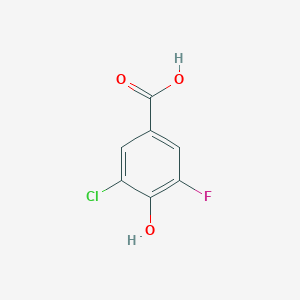
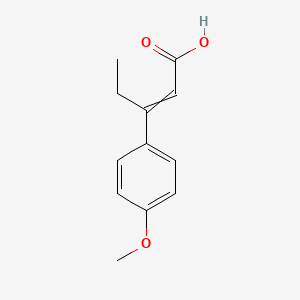
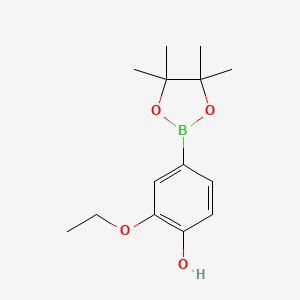
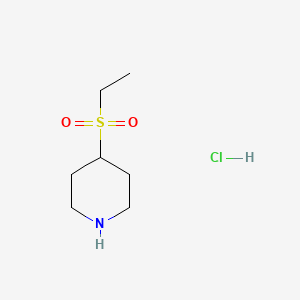
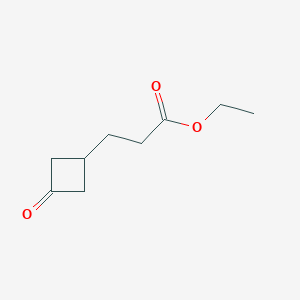
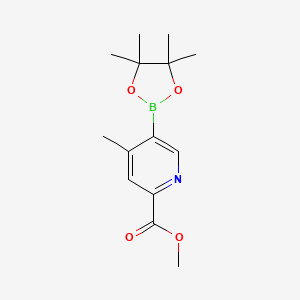
![2-Chloro-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B1429066.png)
